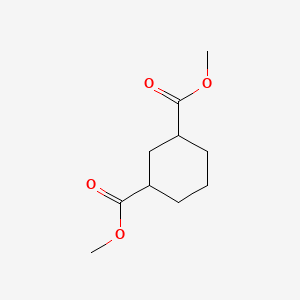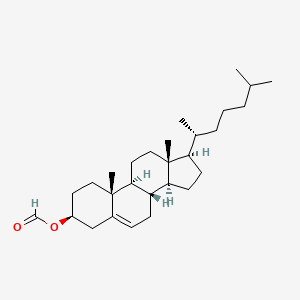
Cholesterol Formate
説明
Cholesterol is a waxy substance found in your blood. Your body needs cholesterol to build healthy cells, but high levels of cholesterol can increase your risk of heart disease . Cholesterol’s structure consists of a central sterol nucleus of four hydrocarbon rings, which are hydrogen and carbon atoms with a circular arrangement .
Synthesis Analysis
Cholesterol levels in cells are regulated dynamically by de novo biosynthesis, exogenous uptake, storage, and exportation . The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes .Molecular Structure Analysis
The molecular formula of cholesterol is C27H46O, i.e., it consists of 27 carbon atoms, 46 hydrogen atoms, and one oxygen atom . It is a cholestanoid with cholestane, which has a double bond at the 5,6-position as well as a 3-beta-hydroxy group .Chemical Reactions Analysis
The process of cholesterol synthesis is described in the following. In brief, two molecules of acetyl-coenzyme A (CoA) form acetoacetyl-CoA, and the addition of a third molecule to form 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) is catalyzed by HMG-CoA synthase .Physical And Chemical Properties Analysis
Cholesterol comprises carbon, hydrogen, and oxygen. It is a waxy, fatty substance that is solid and white or light yellow .科学的研究の応用
- Researchers have explored cholesterol-conjugated nanoparticles for targeted drug delivery to specific tissues or cells, improving therapeutic efficacy while minimizing side effects .
- Additionally, certain cholesterol derivatives possess antimicrobial activity against bacteria, fungi, and viruses. Their antioxidant properties contribute to cellular protection against oxidative stress .
- Researchers explore cholesterol-based liquid crystals for their unique optical properties, including birefringence and polarization effects .
- By modifying cholesterol molecules, scientists design gelators with specific properties, such as mechanical strength and responsiveness to environmental cues .
- Fluorescently labeled cholesterol derivatives help researchers study lipid rafts, endocytosis, and intracellular trafficking .
Drug Delivery Applications
Anticancer, Antimicrobial, and Antioxidant Compounds
Cholesterol-Based Liquid Crystals
Cholesterol-Based Gelators
Bioimaging Applications
Synthetic Applications
作用機序
将来の方向性
The field of cholesterol research is constantly evolving, with a shift towards personalized approaches to cholesterol treatment . This includes the development of new drugs for specific populations, recent research on weight loss in obese mice, understanding genetic variants in cardiovascular disease, recognizing sex differences in heart disease, assessing the risk of lipid-lowering therapies, and the role of AI in personalized therapies .
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCQJVCAMFWCO-PXBBAZSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963018 | |
| Record name | Cholest-5-en-3-yl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4351-55-7 | |
| Record name | Cholesteryl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4351-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3beta-yl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004351557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-yl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of cholesterol formate?
A1: Cholesterol formate (also known as cholest-5-en-3-yl formate) is a cholesterol derivative. Its molecular formula is C28H46O2 and its molecular weight is 414.66 g/mol []. Researchers have investigated its dipole moment in various solvents [].
Q2: How does the structure of cholesterol formate affect its properties and potential applications?
A2: Cholesterol formate, being a cholesterol derivative, exhibits liquid crystalline properties. The presence of the formate ester influences its dipole moment and, consequently, its self-assembly behavior in different solvents []. This behavior is crucial for its potential applications in drug delivery systems, as exemplified by its use in formulating oridonin-loaded nano-micelles []. Further research is needed to fully elucidate the structure-activity relationship of cholesterol formate and its analogs.
Q3: What analytical techniques have been employed to study cholesterol formate?
A3: Infrared spectroscopy has been a key technique to investigate the phase transitions of cholesterol formate []. This technique provides insights into molecular vibrations and interactions within the compound, which are crucial for understanding its behavior in different environments. Additionally, dipole moment measurements have been utilized to characterize its polarity and potential interactions with solvents [].
Q4: Has cholesterol formate been explored in the context of glioblastoma research?
A4: Interestingly, a recent study identified cholesterol formate as one of the six key metabolites implicated in glioblastoma development []. While the exact role of this compound in the disease remains unclear, its presence in the metabolic profile of glioblastoma warrants further investigation. This finding highlights the potential of metabolomics studies in uncovering novel therapeutic targets and diagnostic biomarkers for complex diseases like glioblastoma.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



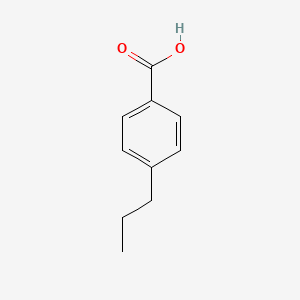
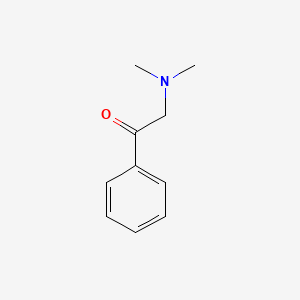
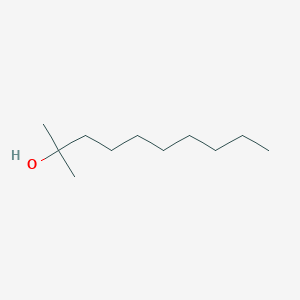
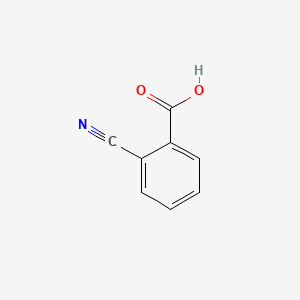



![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)





